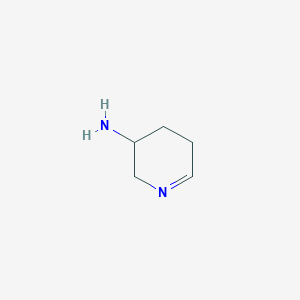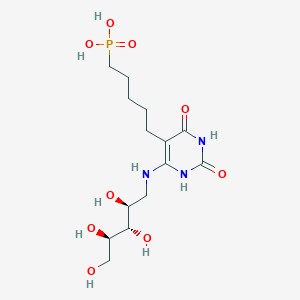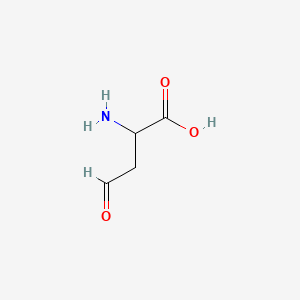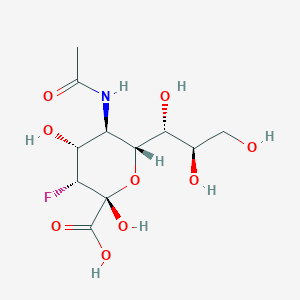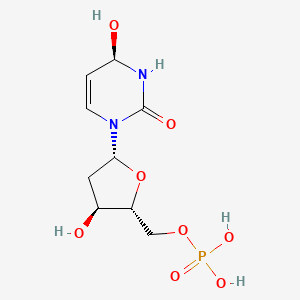![molecular formula C29H32N6O6 B10776662 n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: is a complex organic compound that combines a tetrahydronaphthalene moiety with a dimethoxybenzamido group and a deoxy-adenosine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of 3,5-dimethoxybenzoic acid with an amine derivative of the tetrahydronaphthalene moiety, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Incorporation of the Deoxy-Adenosine: The final step involves the coupling of the intermediate product with 2’-deoxy-adenosine, which can be facilitated by using phosphoramidite chemistry or other nucleoside coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated synthesizers for nucleoside coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl2) or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleoside Analogues: Studied for its potential as a nucleoside analogue in antiviral and anticancer research.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine involves its interaction with specific molecular targets. In the context of its potential antiviral or anticancer activities, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid synthesis.
Intercalating DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features but lacking the nucleoside and benzamido groups.
3,5-Dimethoxybenzoic Acid: Shares the dimethoxybenzamido moiety but lacks the tetrahydronaphthalene and nucleoside components.
2’-Deoxy-Adenosine: A nucleoside analogue without the tetrahydronaphthalene and benzamido groups.
Uniqueness
The uniqueness of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C29H32N6O6 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21-,22-,23-,25-,29-/m1/s1 |
InChI Key |
FDZQGEIYGFPMOB-ZUURFMEUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N[C@@H]5CCCC6=CC=CC=C56)CO)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


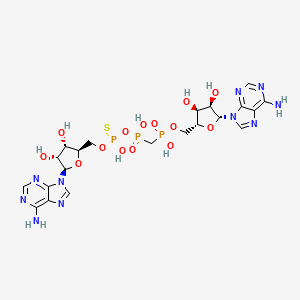
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
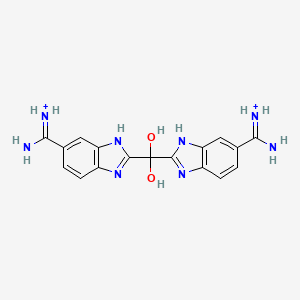
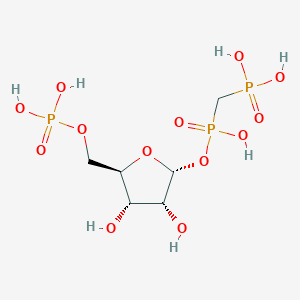
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
